molecular formula C17H22N2O2 B5910161 2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one

2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one

Cat. No. B5910161
M. Wt: 286.37 g/mol
InChI Key: RLZQAEFMWQGNMY-HFBXSBKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one, commonly known as DCMU, is a herbicide that has been widely used in scientific research. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action involves blocking electron flow from photosystem II to photosystem I in the photosynthetic electron transport chain.

Mechanism of Action

DCMU inhibits photosynthesis by blocking electron flow from photosystem II to photosystem I. Specifically, DCMU binds to the QB site of photosystem II, preventing the transfer of electrons to plastoquinone. This leads to a buildup of electrons in photosystem II, which eventually leads to the inhibition of photosystem II and the entire electron transport chain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMU depend on the concentration and duration of exposure. At low concentrations, DCMU can stimulate photosynthesis by increasing the efficiency of photosystem I. At higher concentrations, DCMU inhibits photosynthesis and can lead to the production of reactive oxygen species, which can damage cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using DCMU in lab experiments is that it is a potent inhibitor of photosynthesis, which allows researchers to study the effects of photosynthesis inhibition on plant growth and development. However, DCMU is also toxic to cells and tissues, which can limit its use in certain experiments. Additionally, DCMU can have non-specific effects on other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DCMU. One area of interest is the development of new herbicides that target specific steps in the photosynthetic electron transport chain. Another area of interest is the use of DCMU as a tool to study the effects of environmental stress on photosynthesis. Finally, there is potential for DCMU to be used as a therapeutic agent in the treatment of certain diseases, such as cancer, which rely on the efficient production of ATP through photosynthesis.

Synthesis Methods

DCMU can be synthesized by reacting 3-(dimethylamino)propylmagnesium bromide with 2,4-pentanedione, followed by oxidation with lead tetraacetate. The product is then purified by column chromatography.

Scientific Research Applications

DCMU has been widely used in scientific research as a tool to study photosynthesis. It has been used to investigate the electron transport chain, the role of photosystem II in photosynthesis, and the effects of environmental stress on photosynthesis. DCMU has also been used to study the effects of photosynthesis inhibition on plant growth and development.

properties

IUPAC Name

2,6-bis[(1E,3E)-4-(dimethylamino)buta-1,3-dienyl]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18(2)11-7-5-9-16-13-15(20)14-17(21-16)10-6-8-12-19(3)4/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZQAEFMWQGNMY-HFBXSBKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=CC1=CC(=O)C=C(O1)C=CC=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/C=C/C1=CC(=O)C=C(O1)/C=C/C=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyran-4-one, 2,6-bis(4-dimethylaminobuta-1,3-dienyl)-

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